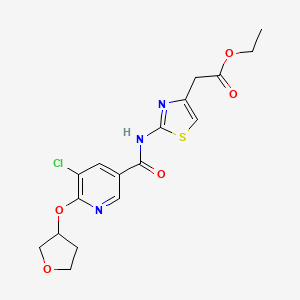![molecular formula C16H16N2O3S3 B2946741 5-[(4-Cyclohexylthio-3-nitrophenyl)methylene]-2-thioxo-1,3-thiazolidin-4-one CAS No. 298215-77-7](/img/structure/B2946741.png)
5-[(4-Cyclohexylthio-3-nitrophenyl)methylene]-2-thioxo-1,3-thiazolidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[(4-Cyclohexylthio-3-nitrophenyl)methylene]-2-thioxo-1,3-thiazolidin-4-one (5-CNTMT) is a novel thiazolidinone compound that is currently being studied for its potential uses in scientific research. This compound has been studied for its potential applications in various areas such as drug delivery, drug design, and cancer research.
Applications De Recherche Scientifique
Antifungal Activity
CTNT has been investigated for its antifungal properties. In a study by Hasan et al., a series of 5-substituted-4-amino-1,2,4-triazole-3-thioesters (including CTNT) were synthesized and evaluated for in vitro antifungal activity. Some of these compounds demonstrated significant antifungal effects, comparable to the standard drug terbinafine .
Biological Activity
Beyond antifungal properties, CTNT and related compounds may exhibit other biological activities. Researchers have explored their potential as sedatives, anti-convulsants, and anti-inflammatory agents . Further investigations could uncover additional therapeutic applications.
Heterocyclic Chemistry
CTNT belongs to the class of 1,2,4-triazoles and their derivatives. These heterocycles play crucial roles in organic synthesis due to their diverse applications in agriculture, industry, and medicine. The synthesis of CTNT involves intricate cyclization steps, making it an interesting target for synthetic chemists .
Agrochemicals
Considering the agricultural significance of triazoles, CTNT might find use as an agrochemical. It could be explored as a fungicide or pesticide to protect crops from fungal pathogens. Its unique structure may offer advantages over existing compounds, warranting further studies .
Propriétés
IUPAC Name |
(5E)-5-[(4-cyclohexylsulfanyl-3-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3S3/c19-15-14(24-16(22)17-15)9-10-6-7-13(12(8-10)18(20)21)23-11-4-2-1-3-5-11/h6-9,11H,1-5H2,(H,17,19,22)/b14-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHSOLTGELRGKFN-NTEUORMPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)SC2=C(C=C(C=C2)C=C3C(=O)NC(=S)S3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)SC2=C(C=C(C=C2)/C=C/3\C(=O)NC(=S)S3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3,4-Difluorophenyl)-N-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-ylmethyl)prop-2-enamide](/img/structure/B2946658.png)

![methyl 5-(((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)methyl)furan-2-carboxylate](/img/structure/B2946662.png)


![N-([2,4'-bipyridin]-3-ylmethyl)-2-(4-fluorophenoxy)acetamide](/img/structure/B2946666.png)
![N-[3-(2-methoxyethyl)-6-nitro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2946667.png)

![6-imino-2-oxo-1-phenyl-5-{[(E)-2-thienylmethylidene]amino}-1,2,3,6-tetrahydro-4-pyrimidinecarbonitrile](/img/structure/B2946670.png)
![6-Oxa-7lambda6-thia-8-azaspiro[3.5]nonane 7,7-dioxide](/img/structure/B2946672.png)
![2-allyl-8-(4-ethoxyphenyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2946676.png)
![N-[(3-Chloro-2-fluorophenyl)methyl]-N-[1-(oxan-4-yl)ethyl]prop-2-enamide](/img/structure/B2946677.png)
![2-(1,2-Benzoxazol-3-yl)-1-[5-(6-tert-butylpyridazin-3-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]ethan-1-one](/img/structure/B2946678.png)
